molecular formula C8H6FNS B1380175 1-fluoro-3-isothiocyanato-5-Methylbenzene CAS No. 1404091-62-8

1-fluoro-3-isothiocyanato-5-Methylbenzene

Cat. No.: B1380175
CAS No.: 1404091-62-8
M. Wt: 167.21 g/mol
InChI Key: KSMUHIIOUDVJKE-UHFFFAOYSA-N
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Description

1-Fluoro-3-isothiocyanato-5-methylbenzene (CAS RN: 1404091-62-8) is a substituted benzene derivative featuring a fluorine atom at position 1, an isothiocyanate (-N=C=S) group at position 3, and a methyl group at position 3. This compound is classified under isothiocyanates, a class of electrophilic reagents widely used in organic synthesis, particularly for bioconjugation and heterocycle formation. Its molecular structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic environment that influences reactivity and stability .

Properties

IUPAC Name

1-fluoro-3-isothiocyanato-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-6-2-7(9)4-8(3-6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMUHIIOUDVJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-fluoro-3-isothiocyanato-5-methylbenzene typically involves the reaction of 1-fluoro-3-nitro-5-methylbenzene with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process can be summarized as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-3-isothiocyanato-5-methylbenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and thiols. The major products formed depend on the specific reagents and reaction conditions employed.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-fluoro-3-isothiocyanato-5-methylbenzene serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical reactions, including:

  • Substitution Reactions : The isothiocyanate group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
  • Addition Reactions : The compound can react with alcohols or thiols to form corresponding adducts.
  • Oxidation and Reduction : Although less common, the functional groups present can participate in oxidation and reduction reactions under suitable conditions.

These reactions make it valuable in developing new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used for:

  • Enzyme Inhibition Studies : Its reactive isothiocyanate group enables it to form covalent bonds with nucleophilic sites on proteins, making it useful for studying enzyme inhibitors.
  • Protein Labeling : The compound's ability to modify proteins aids in understanding protein functions and interactions within biological systems.

Medicine

The compound is being investigated for potential therapeutic applications. Its unique structure allows researchers to explore:

  • Drug Development : It can be utilized in designing novel drugs targeting specific biological pathways due to its reactivity and ability to modify biomolecules.
  • Diagnostic Tools : By labeling proteins or other biomolecules, it can enhance the detection of specific targets in medical diagnostics.

Industry

In industrial applications, this compound finds use in:

  • Specialty Chemicals Production : It serves as a precursor for manufacturing various specialty chemicals that require fluorinated compounds.
  • Material Science : The compound's unique properties contribute to developing advanced materials with specific functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

  • Enzyme Inhibition Study : A study demonstrated how this compound effectively inhibited specific enzymes by covalently modifying active sites, providing insights into potential therapeutic targets.
  • Protein Labeling Experiment : Research showcased its utility in labeling proteins for tracking within cellular environments, aiding in understanding protein dynamics and interactions.
  • Synthesis of Novel Agrochemicals : Industrial applications have led to the development of new agrochemicals that leverage the unique properties of this compound for enhanced efficacy against pests.

Mechanism of Action

The mechanism of action of 1-fluoro-3-isothiocyanato-5-methylbenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isothiocyanate/Isocyanate Derivatives

Compound A : 1-Chloro-3-fluoro-2-isocyanatobenzene (CAS RN: 720678-21-7)
  • Key Differences :
    • Replaces the methyl group (position 5) with a chlorine atom (position 1).
    • Substitutes isothiocyanate (-N=C=S) with isocyanate (-N=C=O) at position 3.
  • Impact :
    • The chlorine atom increases molecular polarity and may enhance electrophilicity of the isocyanate group.
    • Isocyanate groups are generally less nucleophilic than isothiocyanates, altering reaction kinetics in cross-coupling reactions .
Compound B : 1-Fluoro-3-isocyanato-5-methoxybenzene (CAS RN: 1174233-38-5)
  • Key Differences :
    • Replaces the methyl group (position 5) with a methoxy (-OCH₃) group.
    • Uses isocyanate instead of isothiocyanate.
  • The absence of a methyl group reduces steric hindrance at position 5, facilitating reactions at the para position .
Compound C : 1-Fluoro-3-iodo-2-isocyanato-5-methylbenzene (CAS RN: 1068160-31-5)
  • Key Differences :
    • Introduces an iodine atom at position 2.
    • Retains the methyl group at position 5 but uses isocyanate instead of isothiocyanate.
  • The heavy atom effect may influence spectroscopic properties (e.g., UV-Vis absorption) .

Functional Group and Reactivity Trends

Property 1-Fluoro-3-isothiocyanato-5-methylbenzene Compound A Compound B Compound C
Functional Group Isothiocyanate (-N=C=S) Isocyanate (-N=C=O) Isocyanate (-N=C=O) Isocyanate (-N=C=O)
Electron Effects Mixed (F: -I, CH₃: +I) F (-I), Cl (-I) F (-I), OCH₃ (+M) F (-I), I (-I)
Reactivity High electrophilicity at -N=C=S Moderate electrophilicity Reduced electrophilicity High steric hindrance
Typical Applications Bioconjugation, thiourea synthesis Polymer crosslinking Drug intermediate Radiolabeling precursors

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine/Iodine :
    • Fluorine’s small size and high electronegativity reduce steric hindrance but increase ring electron deficiency compared to chlorine or iodine .
  • Methyl vs. Methoxy :
    • Methyl groups weakly donate electrons via inductive effects, while methoxy groups donate strongly via resonance, significantly altering ring electron density .
  • Isothiocyanate vs. Isocyanate :
    • Isothiocyanates exhibit greater nucleophilicity at sulfur, enabling reactions with amines to form thioureas, whereas isocyanates form ureas with faster kinetics .

Biological Activity

1-Fluoro-3-isothiocyanato-5-methylbenzene, also known as 1-fluoro-3-(isothiocyanatomethyl)-5-methylbenzene, is a compound characterized by the presence of a fluorine atom, a methyl group, and an isothiocyanate functional group attached to a benzene ring. Its molecular formula is CHFNS. This compound has garnered attention due to its diverse biological activities, particularly in biochemical labeling and interaction with biomolecules.

1. Biochemical Labeling

This compound is widely used as a fluorescent marker in various biological assays. Its ability to form covalent bonds with nucleophilic sites in proteins allows it to modify protein function and activity significantly. This feature makes it valuable in tracking and identifying molecules within biological systems.

2. Enzyme Interactions

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes. The presence of the isothiocyanate group enhances its reactivity, enabling it to participate in significant biochemical reactions. Notable interactions include:

  • Protein Modification : Covalent bonding with amino acid side chains, particularly cysteine residues.
  • Inhibition of Enzymatic Activity : Potentially inhibiting specific enzymes through competitive or non-competitive mechanisms.

3. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs show effectiveness against various pathogens, including E. coli and S. aureus .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Covalent Bond Formation : The isothiocyanate group reacts with nucleophiles in biomolecules.
  • Modulation of Protein Function : Changes in protein conformation and activity due to covalent modifications.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-Fluorophenyl IsothiocyanateSimilar isothiocyanate groupLacks methyl substitution on the benzene ring
4-Fluorophenyl IsothiocyanateIsothiocyanate at para positionDifferent reactivity profile due to substitution
5-Methylisothiocyanato-benzeneMethyl group at different positionAffects solubility and reactivity
2-Fluorobenzyl IsothiocyanateFluorine at ortho positionChanges electronic properties affecting reactivity

The unique combination of fluorine and isothiocyanate functionalities in this compound influences its biological activity and chemical reactivity compared to these similar compounds.

Case Studies and Research Findings

  • Fluorescent Labeling Applications : In studies involving the use of fluorescent markers for cellular imaging, this compound demonstrated significant efficacy in labeling proteins without disrupting their function.
  • Antimicrobial Activity Assessment : In vitro tests on structurally related compounds have shown promising results against bacterial strains, suggesting potential applications for this compound in antimicrobial therapies .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-fluoro-3-isothiocyanato-5-methylbenzene, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves introducing the isothiocyanate group (-NCS) to a fluorinated aromatic precursor. A validated approach includes:

  • Step 1: Start with 5-methyl-3-fluorobenzene derivatives.
  • Step 2: Perform thiocyanation via nucleophilic substitution using thiophosgene or ammonium thiocyanate under controlled pH (e.g., Et₃N/DMF-H₂O system) .
  • Optimization Tips:
    • Use anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
    • Monitor reaction progress via TLC or HPLC to minimize side products.
    • Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiocyanation agent to precursor) for higher yields.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming fluorine positioning; δ ~ -110 ppm (aromatic F). ¹H NMR resolves methyl (δ ~2.3 ppm) and isothiocyanate groups (no direct proton signal).
  • FT-IR: Confirm -NCS with a sharp peak at ~2050–2100 cm⁻¹.
  • Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ion [M+H]⁺ and fragments (e.g., loss of -NCS group).
  • HPLC-PDA: Assess purity (>95% recommended for research use) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorptions)?

Answer:

  • Scenario: Extra peaks in ¹H NMR may arise from residual solvents (e.g., DMF) or decomposition products.
  • Resolution:
    • Re-purify using column chromatography (silica gel, hexane:EtOAc gradient).
    • Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals.
    • Compare experimental IR with computational (DFT) predictions to identify anomalous vibrations.
  • Preventive Measures: Store the compound at -20°C under argon to limit degradation .

Advanced: What methodologies assess the reactivity of the isothiocyanate group with biomolecules (e.g., proteins or amines)?

Answer:

  • Experimental Design:
    • Incubate the compound with cysteine-rich proteins (e.g., bovine serum albumin) in PBS (pH 7.4, 25°C).
    • Monitor conjugation via UV-Vis (shift in λ_max) or MALDI-TOF MS for mass increase.
  • Kinetics: Use stopped-flow spectroscopy to measure reaction rates.
  • Controls: Include a thiourea derivative (reaction product) for comparison .

Advanced: How does storage condition (temperature, light, humidity) impact compound stability?

Answer:

  • Stability Tests:
    • Thermal Stability: Conduct TGA/DSC to identify decomposition thresholds (typically >150°C).
    • Photostability: Expose to UV light (254 nm) and monitor via HPLC for degradation products.
    • Humidity Sensitivity: Store samples in desiccators with silica gel; periodic Karl Fischer titration quantifies moisture uptake.
  • Recommendations:
    • Short-term: Store at 4°C in amber vials.
    • Long-term: Use argon-sealed vials at -20°C .

Advanced: What strategies enhance regioselectivity in derivatization reactions (e.g., fluorination vs. isothiocyanate reactivity)?

Answer:

  • Electronic Effects: The electron-withdrawing fluorine atom directs electrophilic attacks to the meta position. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces.
  • Protecting Groups: Temporarily block the isothiocyanate with tert-butyl groups during fluorination steps.
  • Catalysis: Employ Pd/Cu catalysts for cross-coupling reactions without disrupting the -NCS group .

Methodological: How to design a purification protocol for high-purity this compound?

Answer:

  • Techniques Compared:
MethodRecovery (%)Purity (%)Key Considerations
Column Chromatography70–85>98Use silica gel; avoid basic mobile phases.
Recrystallization50–60>95Optimize solvent (e.g., EtOH/water).
Preparative HPLC90–95>99Costly but ideal for small batches.
  • Validation: Confirm purity via ¹H NMR integration and GC-MS .

Advanced: What computational models predict the compound’s behavior in catalytic or surface-modification applications?

Answer:

  • Surface Adsorption Studies: Use density functional theory (DFT) to simulate interactions with metal oxides (e.g., TiO₂) for sensor applications.
  • Reactivity Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Software: Gaussian, VASP, or ORCA for energy minimization and transition-state analysis .

Advanced: How to mitigate hazards during handling, given its structural similarity to volatile aromatic compounds?

Answer:

  • Safety Protocols:
    • Use fume hoods for synthesis and purification (OSHA-compliant ventilation) .
    • Wear nitrile gloves and goggles; avoid skin contact (non-irritant but potential sensitizer) .
  • Spill Management: Neutralize with 10% sodium bicarbonate solution before disposal .

Advanced: What isotopic labeling approaches trace the compound’s metabolic fate in biological systems?

Answer:

  • Synthesis: Incorporate ¹³C or ¹⁵N isotopes during thiocyanation (e.g., using K¹³CN or ¹⁵NH₄SCN).
  • Tracing: Use LC-MS/MS to detect labeled metabolites in vitro/in vivo.
  • Controls: Compare with unlabeled compound to distinguish endogenous signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-fluoro-3-isothiocyanato-5-Methylbenzene
Reactant of Route 2
Reactant of Route 2
1-fluoro-3-isothiocyanato-5-Methylbenzene

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